2-Ethylbenzamide chemical properties and structure
2-Ethylbenzamide chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Ethylbenzamide (o-ethylbenzamide). The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.
Chemical Structure and Identification
2-Ethylbenzamide is an organic compound featuring a benzene ring substituted with an ethyl group and a carboxamide group at the ortho positions.
Table 1: Structural and Identification Data for 2-Ethylbenzamide
| Identifier | Value |
| IUPAC Name | 2-ethylbenzamide[1] |
| CAS Number | 67832-97-7[1] |
| Molecular Formula | C₉H₁₁NO[1] |
| SMILES String | CCC1=CC=CC=C1C(=O)N[1] |
| InChI | InChI=1S/C9H11NO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)[1] |
| InChIKey | GKTFLKJXZOYBRW-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 2-Ethylbenzamide are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical Properties of 2-Ethylbenzamide
| Property | Value | Notes |
| Molecular Weight | 149.19 g/mol [1] | |
| Melting Point | 151-152 °C | |
| Boiling Point | 272.6 ± 19.0 °C | Predicted |
| Density | 1.058 ± 0.06 g/cm³ | Predicted |
| LogP (Octanol-Water Partition Coefficient) | 1.2 | Computed by XLogP3 3.0 |
| pKa | Not experimentally determined in available literature. | The pKa of the parent compound, benzamide, is approximately 13 in water. |
| Solubility | No quantitative data is readily available. | Qualitatively, as a benzamide derivative, it is expected to have limited solubility in water but be soluble in polar organic solvents such as ethanol, methanol, and acetone.[2][3][4][5] |
Experimental Protocols
This section details the common experimental methodologies for the synthesis, purification, and characterization of 2-Ethylbenzamide.
Synthesis of 2-Ethylbenzamide
2-Ethylbenzamide is most commonly synthesized from 2-ethylbenzoic acid. The following protocol describes the conversion via an acyl chloride intermediate, which is a widely used and efficient method.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
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Acid Chloride Formation:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-ethylbenzoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
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Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise to the suspension at room temperature.
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After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the dissolution of the starting material.
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Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to yield crude 2-ethylbenzoyl chloride. This intermediate is highly reactive and is typically used immediately without further purification.
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Amidation:
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Dissolve the crude 2-ethylbenzoyl chloride in a dry, aprotic solvent like dichloromethane in a flask cooled in an ice bath (0°C).
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Slowly add a concentrated aqueous solution of ammonia (NH₄OH) (2.5 equivalents) or bubble anhydrous ammonia gas through the solution while stirring vigorously.
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Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction for the disappearance of the acyl chloride, for example by thin-layer chromatography (TLC).
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Work-up and Purification:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess ammonia, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 2-Ethylbenzamide.
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Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 2-Ethylbenzamide as a solid.
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Characterization Methods
The structure and purity of the synthesized 2-Ethylbenzamide can be confirmed using standard analytical techniques.
Table 3: Analytical Characterization Protocols
| Technique | Protocol | Expected Results |
| ¹H NMR Spectroscopy | Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire the spectrum on a 300 MHz or higher spectrometer. | Aromatic protons (multiplet), methylene protons of the ethyl group (quartet), methyl protons of the ethyl group (triplet), and amide protons (broad singlet). |
| ¹³C NMR Spectroscopy | Use the same sample as for ¹H NMR. | Characteristic signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethyl group. |
| Infrared (IR) Spectroscopy | Prepare a KBr pellet or a Nujol mull of the solid sample. | Strong absorption bands for the amide C=O stretch (around 1640–1675 cm⁻¹) and the N-H stretch (a broad band in the 3300–3450 cm⁻¹ region). |
| Mass Spectrometry (MS) | Analyze the sample using an electron ionization (EI) source. | The mass spectrum will show the molecular ion peak (M⁺) confirming the molecular weight. Common fragmentation patterns include the loss of the amide group (•NH₂) to form a stable benzoyl cation, which can further fragment to a phenyl cation. |
Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the synthesis and purification process for 2-Ethylbenzamide.
Biological Activity
While the benzamide functional group is a common scaffold in many biologically active compounds, including antiemetics and antipsychotics, there is currently a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or signaling pathways associated with 2-Ethylbenzamide. Further research is required to elucidate any potential pharmacological effects of this specific compound. Therefore, no signaling pathway diagrams can be provided at this time.
